molecular formula C11H13N3O2S B12208736 3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide

3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B12208736
M. Wt: 251.31 g/mol
InChI Key: OMANIEAJHNIYON-UHFFFAOYSA-N
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Description

3-Methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at position 4 with a thiophen-2-yl group and at position 3 with a 3-methylbutanamide moiety. The oxadiazole ring contributes to its aromaticity and electron-deficient nature, while the thiophene substituent introduces electron-rich aromatic character.

Structural confirmation would rely on techniques such as IR, NMR, and HRMS, as demonstrated for similar compounds .

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

3-methyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)butanamide

InChI

InChI=1S/C11H13N3O2S/c1-7(2)6-9(15)12-11-10(13-16-14-11)8-4-3-5-17-8/h3-5,7H,6H2,1-2H3,(H,12,14,15)

InChI Key

OMANIEAJHNIYON-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NON=C1C2=CC=CS2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s uniqueness lies in its combination of a thiophene-substituted oxadiazole and a flexible aliphatic amide. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Selected 1,2,5-Oxadiazole Derivatives
Compound Name Oxadiazole Substituent Amide Substituent Melting Point (°C) Key Features Source
Target Compound 4-(thiophen-2-yl) 3-methylbutanamide N/A High lipophilicity, thiophene electron donation
N-[4-(4-Nitrophenyl)-oxadiazol-3-yl]-3-CF3-benzamide (40) 4-(4-nitrophenyl) 3-(trifluoromethyl)benzamide 147 Electron-withdrawing nitro and CF3 groups
N-[4-(3-Nitrophenyl)-oxadiazol-3-yl]benzamide (41) 4-(3-nitrophenyl) benzamide 179 Nitro group meta-position, planar aromatic amide
3-Methyl-N-[4-(3-nitrophenyl)-oxadiazol-3-yl]benzamide (42) 4-(3-nitrophenyl) 3-methylbenzamide 158 Methyl enhances lipophilicity vs. 41
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () 5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl 4-chlorobenzamide N/A Thioxo group increases hydrogen-bonding potential

Key Observations:

  • Electronic Effects : The thiophene substituent in the target compound donates electrons via its aromatic π-system, contrasting with the electron-withdrawing nitro groups in compounds 40–42. This difference may influence reactivity in electrophilic substitutions or binding interactions in biological targets .
  • Amide Flexibility : The 3-methylbutanamide chain introduces conformational flexibility and moderate lipophilicity (clogP ~2.5 estimated), whereas benzamide derivatives (e.g., 40–43) exhibit higher rigidity and variable clogP (1.8–3.1) depending on substituents .
  • Thermal Stability : Melting points for benzamide analogs range from 147–179°C, influenced by nitro group positioning and amide substituents. The target compound’s melting point is unreported but expected to be lower due to reduced crystallinity from the aliphatic chain .

Biological Activity

3-Methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a thiophene moiety and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.

Antibacterial Properties

Research indicates that compounds similar to 3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide exhibit notable antibacterial activity. For instance, derivatives of oxadiazoles have been shown to possess strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some oxadiazole derivatives range from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
Compound 80.004Enterobacter cloacae
Compound 120.011E. coli
Compound 110.008Bacillus cereus

Antifungal Activity

In addition to antibacterial properties, the compound may also exhibit antifungal activity. Research has shown that oxadiazole derivatives can inhibit the growth of various fungi, with MIC values indicating good to excellent antifungal properties .

The biological activity of 3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide can be attributed to its structural components:

  • Oxadiazole Ring : Known for its ability to interact with microbial enzymes and receptors.
  • Thiophene Moiety : Enhances solubility and biological activity through potential interactions with cellular targets.

These interactions may lead to the inhibition of specific enzymes or pathways crucial for microbial survival and proliferation.

Study on Antimicrobial Efficacy

A study evaluating various oxadiazole derivatives found that compounds containing the thiophene structure displayed enhanced antimicrobial efficacy compared to those without it. The study highlighted that the presence of the thiophene ring significantly improved the interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death .

Structure-Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications in the side chains of oxadiazole derivatives can significantly affect their biological activity. For instance, the introduction of different alkyl groups at the nitrogen position has been correlated with varying degrees of antibacterial potency .

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